Enantioselective 5-Lipoxygenase Inhibition: 15S-HEPE vs. Racemate and Positional Isomers
15S-HEPE inhibits 5-lipoxygenase (5-LO) in RBL-1 cells with an IC₅₀ of 28 µM, providing a defined benchmark for anti-leukotriene activity . This inhibition is attributed to the specific (S)-enantiomer; the (R)-enantiomer and racemic mixture lack documented potency against this target . In contrast, the positional isomer 5-HEPE serves as a 5-LO substrate rather than an inhibitor, generating pro-inflammatory leukotrienes, while 12-HEPE acts as a substrate competitor for arachidonic acid at 5-LO with a different mechanistic profile .
| Evidence Dimension | 5-LO inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 µM (15S-HEPE, RBL-1 cell assay) |
| Comparator Or Baseline | 15(R)-HEPE: not reported; (±)15-HEPE: not quantitatively established for 5-LO; 5-HEPE: substrate (no inhibition); 12-HEPE: competitive substrate (no IC₅₀) |
| Quantified Difference | 28 µM vs. no measurable inhibition for R-enantiomer or racemate |
| Conditions | RBL-1 cell line, soybean lipoxygenase-generated 15S-HEPE, in vitro enzymatic assay |
Why This Matters
Only the pure (S)-enantiomer provides predictable 5-LO inhibition, making it essential for studies on leukotriene-dependent inflammation where batch-to-batch stereochemical consistency directly impacts dose-response fidelity.
